molecular formula C14H17FN2O2 B4764335 N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4764335
M. Wt: 264.29 g/mol
InChI Key: WPXBGVTWUJANDN-UHFFFAOYSA-N
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Description

N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BFDI, is a synthetic compound that has been widely studied for its potential applications in scientific research. BFDI is a member of the isoxazole family of compounds, which are known for their diverse pharmacological properties.

Scientific Research Applications

N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.

Mechanism of Action

The precise mechanism of action of N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood, but it is thought to act as a selective modulator of certain ion channels in the brain. Specifically, N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission. This could explain its potential anti-convulsant and analgesic effects.
Biochemical and Physiological Effects:
N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity and the regulation of neurotransmitter release. In addition, N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its high potency and selectivity for certain ion channels. This makes it a useful tool for studying the mechanisms of ion channel regulation and neurotransmitter release. However, one limitation of using N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective analogs of N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, which could have improved therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide and its potential applications in the treatment of neurological disorders. Finally, studies on the safety and toxicity of N-butyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide are also needed to ensure its potential clinical use.

properties

IUPAC Name

N-butyl-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-2-3-8-16-14(18)13-9-12(17-19-13)10-4-6-11(15)7-5-10/h4-7,13H,2-3,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXBGVTWUJANDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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